5-(4-Methoxyphenyl)pentanoyl chloride
Overview
Description
5-(4-Methoxyphenyl)pentanoyl chloride is a chemical compound with the molecular formula C12H15ClO2 . It is related to pentanoyl chloride, an acyl chloride derived from pentanoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentanoyl group (a five-carbon chain) attached to a 4-methoxyphenyl group (a phenyl ring with a methoxy group at the 4-position) via a carbonyl group .Scientific Research Applications
Synthesis and Pharmaceutical Applications
5-(4-Methoxyphenyl)pentanoyl chloride is utilized in various synthetic processes within the pharmaceutical industry. It serves as an intermediate in the synthesis of complex molecules. For instance, it's used in the development of novel 1-pentanoyl-3-arylthioureas, which are investigated for their properties as mushroom tyrosinase inhibitors and free radical scavengers (Larik et al., 2017). Additionally, it is involved in the synthesis of compounds like 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, which are studied for their potential as β-amyloid aggregation inhibitors (Choi et al., 2003).
Material Science and Chemistry
In material science and chemistry, this compound plays a role in the development of new materials. For example, it's used in the synthesis of methacrylate monomers containing cyclotriphosphazene, which are then used to create thin-layer grafts on poly(vinyl alcohol) surfaces (Dez & Jaeger, 1997). This illustrates its utility in creating advanced polymer materials with specific properties.
Analytical Chemistry
In analytical chemistry, derivatives of this compound are employed in the development of sensitive and specific methods for the determination of impurities in chemical compounds. An example is the GC-FID method for analyzing impurities in 5-chlorovaleroyl chloride, where derivatives play a critical role in the process (Tang et al., 2010).
Biochemistry and Molecular Biology
In the field of biochemistry and molecular biology, compounds synthesized using this compound are studied for their biological activities. For example, the synthesis of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, and its subsequent analysis for fungicidal activity showcases its application in creating bioactive molecules (Wu, 2013).
Properties
IUPAC Name |
5-(4-methoxyphenyl)pentanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYFCMLSFZMFEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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